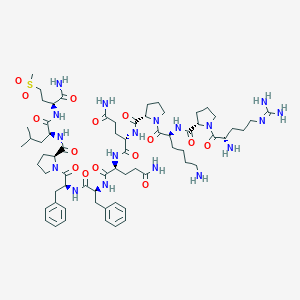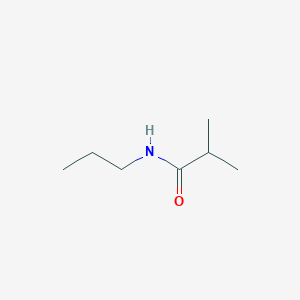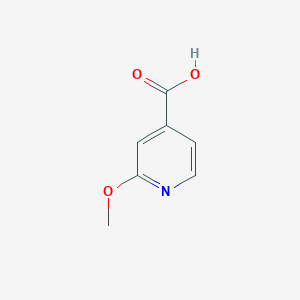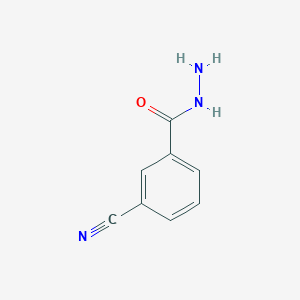
2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate (DCPAB) is a synthetic compound that belongs to the class of carbamate derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry, especially in the development of new drugs.
Applications De Recherche Scientifique
2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties. 2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate has also been investigated for its potential use in the treatment of various diseases such as cancer, arthritis, and Alzheimer's disease.
Mécanisme D'action
The precise mechanism of action of 2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate is not yet fully understood. However, it is believed to exert its biological effects by inhibiting the activity of various enzymes and proteins involved in the inflammatory and cancer pathways. 2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate has been shown to inhibit the activity of COX-2, a key enzyme involved in the production of prostaglandins, which are known to play a crucial role in inflammation and pain. 2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate has also been found to inhibit the activity of HDAC, a protein that is involved in the regulation of gene expression and has been implicated in the development of cancer.
Effets Biochimiques Et Physiologiques
2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain in various animal models of inflammation. 2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate has been found to exhibit neuroprotective effects and has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate is also relatively inexpensive compared to other compounds with similar biological activities. However, there are some limitations to the use of 2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate in lab experiments. It has been found to have low solubility in water, which can make it difficult to use in certain assays. Additionally, 2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate has been found to have low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on 2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate. One area of research is the development of new analogs of 2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate that exhibit improved solubility and bioavailability. Another area of research is the investigation of the potential use of 2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of 2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate and to identify its molecular targets.
Méthodes De Synthèse
2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate can be synthesized by the reaction of 2,5-dichlorophenol with 2-((aminocarbonyl)oxy)benzoic acid in the presence of a suitable catalyst. The reaction proceeds via esterification and carbamate formation, resulting in the formation of 2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate. The purity and yield of the compound can be improved by using various purification techniques such as recrystallization, column chromatography, and HPLC.
Propriétés
Numéro CAS |
108935-06-4 |
|---|---|
Nom du produit |
2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate |
Formule moléculaire |
C14H9Cl2NO4 |
Poids moléculaire |
326.1 g/mol |
Nom IUPAC |
(2,5-dichlorophenyl) 2-carbamoyloxybenzoate |
InChI |
InChI=1S/C14H9Cl2NO4/c15-8-5-6-10(16)12(7-8)20-13(18)9-3-1-2-4-11(9)21-14(17)19/h1-7H,(H2,17,19) |
Clé InChI |
SYIVIYLREXICPG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=CC(=C2)Cl)Cl)OC(=O)N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)OC2=C(C=CC(=C2)Cl)Cl)OC(=O)N |
Autres numéros CAS |
108935-06-4 |
Synonymes |
2,5-Dichlorophenyl 2-((aminocarbonyl)oxy)benzoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(20Z,22Z)-25,26-dihydroxy-10,16-dimethylspiro[2,5,13,18,27,31-hexaoxaheptacyclo[22.4.3.114,17.01,3.07,12.07,16.024,28]dotriaconta-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B10990.png)






![Ethyl 2-[(anilinocarbothioyl)amino]acetate](/img/structure/B11006.png)


![4-Chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B11010.png)
